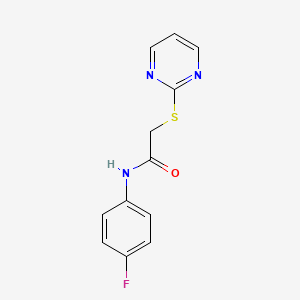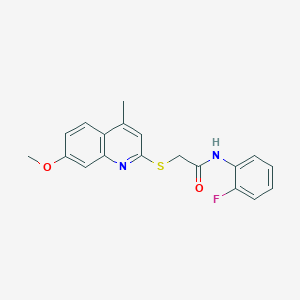
4-Amino-1-(1,3-Benzodioxol-5-yl)pyrrolidin-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-(1,3-benzodioxol-5-yl)pyrrolidin-2-one is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22 g/mol . This compound is characterized by the presence of a pyrrolidinone ring substituted with an amino group and a benzodioxole moiety. It is primarily used in biochemical research, particularly in the field of proteomics .
Wissenschaftliche Forschungsanwendungen
4-Amino-1-(1,3-benzodioxol-5-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its structural similarity to known anticancer agents.
Industry: Utilized in the development of new materials and chemical processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(1,3-benzodioxol-5-yl)pyrrolidin-2-one typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Pyrrolidinone Formation: The pyrrolidinone ring is formed by the reaction of γ-butyrolactone with ammonia or primary amines.
Industrial Production Methods: Industrial production of 4-Amino-1-(1,3-benzodioxol-5-yl)pyrrolidin-2-one follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of each step .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction of the carbonyl group in the pyrrolidinone ring can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 4-Amino-1-(1,3-benzodioxol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth and apoptosis, making it a candidate for anticancer research.
Vergleich Mit ähnlichen Verbindungen
4-Amino-1-(1,3-benzodioxol-5-yl)-2-pyrrolidinone: Similar structure but different substitution pattern.
1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone: Lacks the amino group, resulting in different chemical properties.
Uniqueness: 4-Amino-1-(1,3-benzodioxol-5-yl)pyrrolidin-2-one is unique due to the presence of both the benzodioxole and pyrrolidinone moieties, which confer distinct chemical reactivity and biological activity .
Eigenschaften
IUPAC Name |
4-amino-1-(1,3-benzodioxol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c12-7-3-11(14)13(5-7)8-1-2-9-10(4-8)16-6-15-9/h1-2,4,7H,3,5-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDHCEXXZIGLPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2567599.png)

![ethyl 4-(4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2567601.png)

![2-(2-chlorophenyl)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2567605.png)
![3-[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2567606.png)
![1,1-Dibenzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2567609.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2567610.png)



![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2567617.png)
